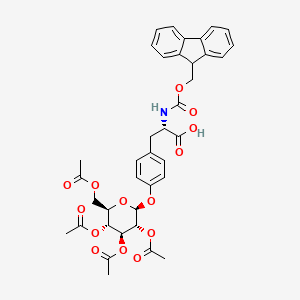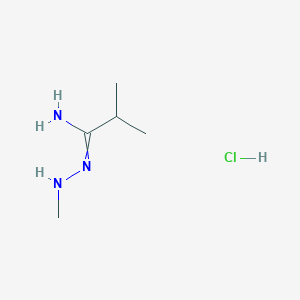
O-(2-O,3-O,4-O,6-O-Tetraacetyl-beta-D-glucopyranosyl)-N-(9H-fluorene-9-ylmethoxycarbonyl)-L-tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-(2-O,3-O,4-O,6-O-Tetraacetyl-beta-D-glucopyranosyl)-N-(9H-fluorene-9-ylmethoxycarbonyl)-L-tyrosine: is a synthetic compound that combines a glucopyranosyl moiety with a fluorene-based protecting group and an amino acid, L-tyrosine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-O,3-O,4-O,6-O-Tetraacetyl-beta-D-glucopyranosyl)-N-(9H-fluorene-9-ylmethoxycarbonyl)-L-tyrosine typically involves multiple steps:
Protection of the Glucose Moiety: The hydroxyl groups of beta-D-glucopyranose are protected using acetic anhydride in the presence of a catalyst like pyridine to form the tetraacetyl derivative.
Formation of the Fluorene Protecting Group: The fluorene-9-ylmethoxycarbonyl (Fmoc) group is introduced to protect the amino group of L-tyrosine. This is usually achieved by reacting L-tyrosine with Fmoc chloride in the presence of a base such as sodium carbonate.
Glycosylation: The protected glucose derivative is then coupled with the Fmoc-protected L-tyrosine using a glycosylation agent like trichloroacetonitrile in the presence of a Lewis acid catalyst such as boron trifluoride etherate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for protection and deprotection steps.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tyrosine moiety, which can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the acetylated glucose moiety or the Fmoc group.
Substitution: Nucleophilic substitution reactions can occur at the acetyl groups, leading to deacetylation under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or periodate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Bases like sodium hydroxide or ammonia can facilitate deacetylation.
Major Products
Oxidation: Quinone derivatives of tyrosine.
Reduction: Deprotected glucose and tyrosine derivatives.
Substitution: Deacetylated glucose derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for more complex molecules. Its protected groups allow for selective reactions, making it useful in multi-step organic syntheses.
Biology
In biological research, the compound can be used to study glycosylation processes and the role of glycosylated amino acids in protein function and stability.
Medicine
In medicinal chemistry, it serves as a precursor for drug development, particularly in designing molecules that mimic glycoproteins or glycopeptides.
Industry
In the pharmaceutical industry, it can be used in the synthesis of complex drugs and as a standard for analytical methods.
作用机制
The compound exerts its effects primarily through its ability to participate in glycosylation reactions. The glucopyranosyl moiety can interact with various enzymes and receptors, influencing biological pathways. The Fmoc group provides stability and protection during synthetic processes, ensuring that the tyrosine moiety remains intact until deprotection is desired.
相似化合物的比较
Similar Compounds
O-(2,3,4,6-Tetraacetyl-beta-D-glucopyranosyl)-L-tyrosine: Lacks the Fmoc group, making it less stable in synthetic processes.
N-(9H-fluorene-9-ylmethoxycarbonyl)-L-tyrosine: Does not have the glucopyranosyl moiety, limiting its applications in glycosylation studies.
Uniqueness
The combination of the glucopyranosyl moiety and the Fmoc-protected tyrosine makes O-(2-O,3-O,4-O,6-O-Tetraacetyl-beta-D-glucopyranosyl)-N-(9H-fluorene-9-ylmethoxycarbonyl)-L-tyrosine unique. This dual protection allows for selective deprotection and functionalization, which is valuable in complex synthetic pathways and for studying glycosylation in biological systems.
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H39NO14/c1-20(40)47-19-32-33(49-21(2)41)34(50-22(3)42)35(51-23(4)43)37(53-32)52-25-15-13-24(14-16-25)17-31(36(44)45)39-38(46)48-18-30-28-11-7-5-9-26(28)27-10-6-8-12-29(27)30/h5-16,30-35,37H,17-19H2,1-4H3,(H,39,46)(H,44,45)/t31-,32+,33+,34-,35+,37+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSMFCODGOWOEB-XEHBOBCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H39NO14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
733.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B8023982.png)



![(3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrole](/img/structure/B8024002.png)

![methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B8024041.png)
![Methyl 6-[tert-butyl(diphenyl)silyl]oxy-2,3-dimethoxyphenanthrene-9-carboxylate](/img/structure/B8024045.png)


